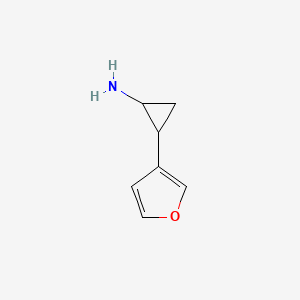
2-(フラン-3-イル)シクロプロパン-1-アミン
説明
2-(Furan-3-yl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-3-yl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-3-yl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
フランおよび/または1,3,4-チアジアゾール環系を組み込んだ化合物は、ヒト肝癌細胞(HepG-2)およびヒト正常網膜色素上皮細胞(RPE-1)に対する抗がん活性を調べられています。 これらの化合物のいくつかは、参照薬であるドキソルビシンに近いIC 50値で高い活性を示しました .
抗真菌活性
フランを含む特定の化合物が、酵母様真菌カンジダ・アルビカンの増殖を64 µg/mLの濃度で阻害することが判明しました .
医薬品用途
フラン含有化合物は、化学療法的挙動に関連する活性のために、医薬品化学研究の分野で広く注目を集めています。 C-2位に置換基を導入すると、自然界に広く分布する誘導体を与える .
農薬用途
フランは、バイオマス原料から得られる有機化合物であるフルフラールから製造されます。 したがって、フランは環境に優しく、グリーンな材料です。 医薬品、樹脂、農薬、ラッカーの製造に使用されます .
5. 多様な脂環式または複素環式生成物の合成 異なる反応性を示すいくつかの求電子部位と求核部位を含むエネトリケトンは、様々な変換(縮合反応など)を設計する上で魅力的な対象であり、多様な脂環式または複素環式生成物を与える可能性があります .
6. 新規の非環状ヌクレオシド類似体の合成 構造的に修飾されたヌクレオシドである非環状およびC-ヌクレオシド類似体は、抗生物質、抗ウイルス、抗腫瘍などの様々な薬理活性を示しました .
作用機序
Target of Action
Furan derivatives, which include 2-(furan-3-yl)cyclopropan-1-amine, have been noted for their significant antibacterial activity . This suggests that the compound may interact with bacterial cells as its primary target.
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that 2-(Furan-3-yl)cyclopropan-1-amine may interact with its targets in a way that exploits these characteristics.
Biochemical Pathways
Given the noted antibacterial activity of furan derivatives , it is plausible that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their inhibition or death.
Result of Action
Given the antibacterial activity of furan derivatives , the compound may result in the inhibition of bacterial growth or death of bacterial cells.
生化学分析
Biochemical Properties
2-(Furan-3-yl)cyclopropan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclopropanases, which are responsible for the formation of cyclopropane rings in natural products . These interactions often involve the formation of carbocations, carbanions, or carbon radicals as intermediates. Additionally, 2-(Furan-3-yl)cyclopropan-1-amine may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of 2-(Furan-3-yl)cyclopropan-1-amine on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation . Additionally, 2-(Furan-3-yl)cyclopropan-1-amine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(Furan-3-yl)cyclopropan-1-amine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain enzymes by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, 2-(Furan-3-yl)cyclopropan-1-amine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-3-yl)cyclopropan-1-amine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-(Furan-3-yl)cyclopropan-1-amine has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-(Furan-3-yl)cyclopropan-1-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
2-(Furan-3-yl)cyclopropan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. The compound’s interactions with metabolic enzymes can also influence its own degradation and clearance from the cell.
Transport and Distribution
Within cells and tissues, 2-(Furan-3-yl)cyclopropan-1-amine is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of 2-(Furan-3-yl)cyclopropan-1-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes. The compound’s localization can modulate its effects on cellular function and overall biological activity.
特性
IUPAC Name |
2-(furan-3-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRIXRUBHHRCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


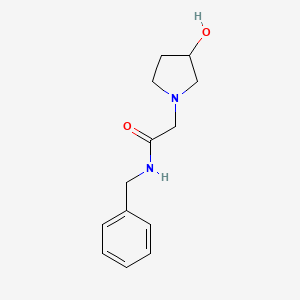
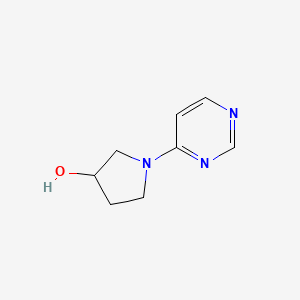
![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)

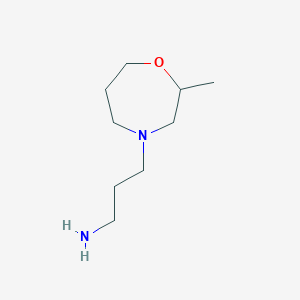
![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)
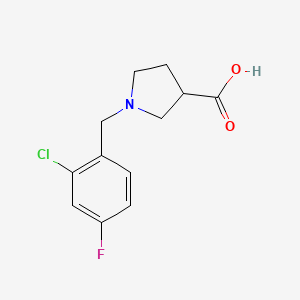
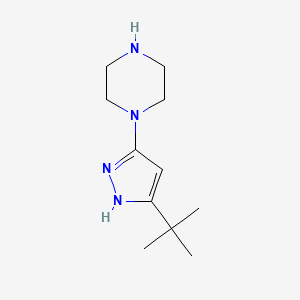
![1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468556.png)
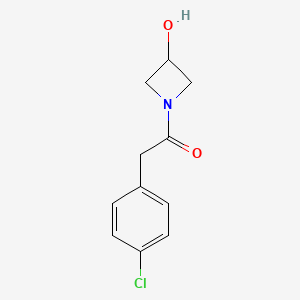
![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)
![1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468567.png)
